Product packaging for 5,7-Dibromoquinolin-3-amine(Cat. No.:)

5,7-Dibromoquinolin-3-amine

Cat. No.: B13210253
M. Wt: 301.96 g/mol
InChI Key: YHSKDWHWFFXVBY-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal and industrial chemistry. leyan.com First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets. leyan.comacgpubs.org The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of its derivatives to achieve desired biological activities. chembuyersguide.com

Quinoline derivatives are integral to numerous commercialized drugs, demonstrating a broad spectrum of pharmacological effects, including antimalarial (e.g., chloroquine, quinine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) activities. chembuyersguide.com The ongoing interest in this scaffold has spurred the development of numerous synthetic methodologies, from classical condensation reactions like the Skraup and Friedländer syntheses to modern catalytic C-H bond functionalization and multi-component reactions. leyan.combldpharm.comorientjchem.org These advanced synthetic strategies provide efficient pathways to novel and complex quinoline derivatives, expanding the chemical space available for drug discovery and materials science. leyan.comchembuyersguide.com

Overview of Halogenated and Aminated Quinoline Derivatives in Academic Research

The strategic placement of halogen and amine substituents on the quinoline core is a critical tactic in modern chemical research for modulating the activity of these compounds.

Halogenated quinolines are of particular interest because the introduction of a halogen atom (F, Cl, Br, I) can significantly alter a molecule's properties. Halogenation can enhance biological activity, improve metabolic stability, and increase membrane permeability. chembk.com For instance, the presence of a fluorine atom at the 6-position is a key feature in many potent antibacterial quinolones. Brominated quinolines, in particular, serve as versatile synthetic intermediates. The bromine atoms act as useful leaving groups or directing groups for further modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov Research has shown that halogenated quinolines possess potent antibacterial and biofilm-eradicating activities, making them promising candidates for developing next-generation therapeutics against resistant pathogens. chembk.combldpharm.com

Aminated quinolines also form a vital class of compounds with profound biological significance. The position of the amino group on the quinoline ring is crucial for its activity. For example, 4-aminoquinolines and 8-aminoquinolines are famous for their antimalarial properties. The amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. Furthermore, the amino group serves as a synthetic handle for introducing further diversity into the molecule. The direct amination of quinoline derivatives is an active area of research, with methods like nucleophilic substitution of hydrogen being explored to create novel structures for biological evaluation. The combination of both halogen and amine substituents on a single quinoline scaffold can lead to compounds with unique and potent activities, making them a continued focus of synthetic and medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2N2 B13210253 5,7-Dibromoquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,7-dibromoquinolin-3-amine

InChI

InChI=1S/C9H6Br2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2

InChI Key

YHSKDWHWFFXVBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)Br)Br

Origin of Product

United States

Synthetic Methodologies for 5,7 Dibromoquinolin 3 Amine

Retrosynthetic Analysis of the 5,7-Dibromoquinolin-3-amine Framework

A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis by breaking down the target molecule into simpler, more readily available starting materials. nih.gov The primary disconnections involve the C-N bond of the amine and the C-Br bonds.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Amino Group Introduction via a Nitro Precursor. This common strategy involves the disconnection of the C-NH₂ bond to a C-NO₂ bond, leading to the intermediate 5,7-dibromo-3-nitroquinoline (II). The nitro group can be introduced onto the 5,7-dibromoquinoline (B1595614) (III) skeleton via electrophilic nitration. The dibromoquinoline itself can be disconnected via the Skraup reaction, a classic method for quinoline (B57606) synthesis, from 3,5-dibromoaniline (B181674) (IV) and glycerol.

Pathway B: Direct Amination. This approach considers the direct formation of the C-NH₂ bond on the 5,7-dibromoquinoline (III) framework. This could potentially be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 3-position, although this is often challenging on an unactivated quinoline ring.

Direct Halogenation Strategies for Quinoline Systems

The introduction of bromine atoms at specific positions on the quinoline ring is a critical step in the synthesis of this compound. Direct halogenation is a common method, but achieving the desired regioselectivity can be challenging and is highly dependent on the reaction conditions and the substituents already present on the quinoline core.

Regioselective Bromination Techniques

The synthesis of 5,7-dibromoquinoline (III) is effectively achieved through the Skraup reaction, a cyclization reaction between an aniline (B41778) derivative, glycerol, an oxidizing agent, and sulfuric acid. Starting with 3,5-dibromoaniline (IV), the Skraup reaction directly yields the desired 5,7-dibromoquinoline with the bromine atoms positioned as dictated by the starting aniline. This method offers excellent regiocontrol for the bromine substituents.

For the bromination of an existing quinoline ring, the directing effects of the substituents play a crucial role. Electron-donating groups, such as hydroxyl or amino groups, strongly activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. For instance, the bromination of 8-hydroxyquinoline (B1678124) has been shown to yield 5,7-dibromo-8-hydroxyquinoline. researchgate.net

Influence of Reaction Conditions on Bromination Pattern

The outcome of bromination reactions on the quinoline system is highly sensitive to the reaction conditions, including the solvent, temperature, and the brominating agent used.

Starting MaterialBrominating AgentSolventConditionsProduct(s)Reference
8-HydroxyquinolineBr₂ (2.1 eq)CH₃CN/CH₂Cl₂0 °C - 24 °C5,7-Dibromo-8-hydroxyquinoline mdpi.com
8-Aminoquinoline (B160924)Br₂ (2.1 eq)CHCl₃Room Temp5,7-Dibromo-8-aminoquinoline researchgate.net
6-BromoquinolineH₂SO₄, HNO₃--5 °C6-Bromo-5-nitroquinoline (B1267105) semanticscholar.org
6,8-Dibromoquinoline (B11842131)H₂SO₄, HNO₃--6,8-Dibromo-5-nitroquinoline researchgate.net

Table 1: Influence of Reaction Conditions on Quinoline Bromination and Nitration

The choice of brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), can also influence the selectivity of the reaction. Acidic conditions, often employed in these reactions, can protonate the quinoline nitrogen, which deactivates the pyridine (B92270) ring towards electrophilic attack and favors substitution on the benzene (B151609) ring.

Strategies for Amino Group Introduction on Halogenated Quinolines

The final key step in the synthesis of this compound is the introduction of the amino group at the C-3 position. This can be achieved through two primary strategies: nucleophilic aromatic substitution or the reduction of a nitro-substituted precursor.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce an amino group by displacing a leaving group, such as a halogen, on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.

In the context of 5,7-dibromoquinoline, direct nucleophilic amination at the 3-position is challenging due to the lack of a strong activating group. However, if a nitro group were present at an activating position (e.g., C-5 or C-7), it would facilitate the substitution of an adjacent bromine atom. For example, the bromine atom in 6-bromo-5-nitroquinoline can be substituted by nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org

Reduction Methodologies for Nitro-Substituted Quinoline Precursors

A more reliable and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves the initial nitration of the quinoline ring followed by the reduction of the resulting nitro derivative.

The synthesis of the precursor, 5,7-dibromo-3-nitroquinoline, would likely involve the direct nitration of 5,7-dibromoquinoline. The nitration of bromoquinolines has been documented; for instance, 6,8-dibromoquinoline can be nitrated to yield the corresponding 5-nitro derivative, which serves as a precursor for amino derivatives. researchgate.net

Once the nitro-substituted quinoline is obtained, a variety of reducing agents can be employed to convert the nitro group to an amine.

Reducing AgentSubstrate ScopeNotes
Iron (Fe) in acidic mediaAromatic nitro compoundsA classic and effective method.
Tin(II) chloride (SnCl₂)Aromatic nitro compoundsMild conditions, tolerant of many functional groups.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Aromatic and aliphatic nitro compoundsHighly efficient, but can also reduce other functional groups.
Sodium Hydrosulfite (Na₂S₂O₄)Aromatic nitro compoundsUseful for selective reductions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For a substrate like 5,7-dibromo-3-nitroquinoline, a chemoselective reducing agent that does not affect the bromine atoms would be preferred.

Advanced Synthetic Transformations for Quinoline Ring Construction

Recent decades have witnessed a surge in the development of sophisticated methods for quinoline synthesis. These strategies often leverage transition-metal catalysis, multicomponent reactions, and metal-free pathways to achieve high levels of complexity and functional group tolerance in a single operation. mdpi.comdu.edu

Transition metal catalysis has revolutionized the formation of heterocyclic rings, and quinoline synthesis is no exception. These reactions typically involve the activation of C-H or C-X bonds, facilitating cyclization cascades that would be difficult to achieve through traditional means. du.edu Annulation reactions, where a new ring is formed on a pre-existing one, are particularly powerful for building the quinoline core. mdpi.com

Palladium catalysts are exceptionally versatile in organic synthesis, enabling a wide array of cross-coupling and cyclization reactions. For the synthesis of quinoline derivatives, palladium-catalyzed reactions such as Heck, Suzuki, and Buchwald-Hartwig couplings are instrumental. nih.govnih.gov A plausible approach to this compound could involve the cyclization of a suitably substituted precursor, such as a 2-amino- or 2-halophenyl derivative.

For instance, a tandem Heck coupling and cyclization reaction between a 2-iodoaniline (B362364) derivative and an α,β-unsaturated carbonyl compound can yield 3-substituted quinolin-2(1H)-ones. nih.gov A subsequent transformation of the quinolone to the 3-aminoquinoline (B160951) would be required. A more direct route could involve the palladium-catalyzed annulation of a dibrominated aniline with a suitable three-carbon synthon. The regioselectivity of couplings on dibromoquinolines has been studied, indicating that selective functionalization is achievable, although it can be challenging. nih.gov

A general strategy might involve the reaction of a 3,5-dibromo-substituted aniline with an appropriate alkyne or allene (B1206475) partner in a palladium-catalyzed cascade. The synthesis of 2-methylquinolin-4(1H)-one has been demonstrated via a Stille reaction followed by catalytic hydrogenation, showcasing a palladium-catalyzed C-C bond formation as a key step in building the quinoline core. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

Reaction Type Catalyst/Ligand Substrates Product Type Ref.
Heck Coupling/Cyclization Pd(OAc)₂ / PPh₃ 2-Iodoaniline, α,β-Unsaturated Carbonyls 3-Substituted Quinolin-2(1H)-ones nih.gov
Buchwald-Type C-N Formation Pd₂(dba)₃ / Xantphos Protected N-hydroxyamides, Benzaldehydes N-Hydroxyquinolin-2(1H)-ones nih.gov
Suzuki Coupling Pd(PPh₃)₄ Dibromoquinolines, Phenylboronic acid Phenyl-substituted quinolines nih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen heterocycles, including quinolines. rsc.org Gold catalysts, typically in the +1 oxidation state, are highly carbophilic and can activate alkynes and allenes towards nucleophilic attack. rsc.orgnih.gov This reactivity enables unique cyclization and annulation pathways.

One prominent strategy involves the gold-catalyzed [4+2] annulation between terminal arylalkynes and nitrones. mdpi.comnih.govacs.org This method generates substituted quinoline scaffolds through the formation of σ-gold–acetylide intermediates, which then react with the nitrone. acs.org To synthesize this compound, one could envision a reaction starting with a 3,5-dibromophenyl-substituted alkyne and an appropriate nitrone designed to install the 3-amino functionality after cyclization and subsequent reduction.

Another approach utilizes the reaction of propargylic silyl (B83357) ethers with anthranils, catalyzed by gold. lka.lt This cascade process proceeds through a sequence of ring opening, 1,2-H-shift, and aldol (B89426) cyclization to afford quinoline derivatives. The versatility of the starting materials makes this an attractive, albeit indirect, potential route to the target compound.

Table 2: Gold-Catalyzed Annulation Reactions for Quinoline Synthesis

Catalyst System Substrates Reaction Type Product Type Ref.
PPh₃AuCl / AgSbF₆ Terminal Arylalkynes, Nitrones [4+2] Annulation Substituted Quinolines acs.org
Gold(I) Catalyst Propargylic Silyl Ethers, Anthranils Cascade Annulation 2-Aminoquinolines and derivatives lka.lt

Besides palladium and gold, other transition metals like cobalt and iron have proven to be effective catalysts for quinoline synthesis, often offering advantages in terms of cost and lower toxicity. rsc.orgchemistryviews.orgrsc.org

Cobalt-Catalyzed Syntheses: Cobalt catalysts can mediate the annulation of anilides and internal alkynes to produce quinoline scaffolds efficiently. rsc.org The combination of a cobalt catalyst with a Lewis acid like Zn(OTf)₂ facilitates the reaction, which is believed to proceed via ortho C-H activation. rsc.org A dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by Co(OAc)₂·4H₂O, provides another route to substituted quinolines in high yields under ligand-free conditions. mdpi.comnih.gov Adapting this method for this compound would require a 2-aminoaryl alcohol precursor bearing the desired dibromo substitution pattern.

Iron-Catalyzed Syntheses: Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst for green chemistry. rsc.orgrsc.org Iron-catalyzed methods for quinoline synthesis include the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.orgrsc.org This atom-economical process liberates only hydrogen and water as byproducts. rsc.org Another iron-catalyzed approach is a three-component coupling of aldehydes, amines, and styrenes using FeCl₃ as the catalyst and oxygen as the oxidant. chemistryviews.org This method provides access to 2,4-disubstituted quinolines. chemistryviews.org A visible-light-driven, iron-catalyzed process has also been developed for the hydroxyalkylation of quinolines from carboxylic acids, showcasing the potential of photoredox catalysis in this area. mdpi.com

Table 3: Cobalt and Iron-Catalyzed Quinoline Syntheses

Metal Catalyst System Substrates Reaction Type Ref.
Cobalt Co(II) complex / Zn(OTf)₂ Anilides, Internal Alkynes Redox-Neutral Annulation rsc.org
Cobalt Co(OAc)₂·4H₂O 2-Aminoaryl Alcohols, Ketones Dehydrogenative Cyclization nih.gov
Iron Pincer Iron Complex α-2-Aminoaryl Alcohols, Secondary Alcohols Acceptorless Dehydrogenative Coupling rsc.orgrsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing steps and waste. acs.orgresearchgate.net Several MCRs have been developed for the synthesis of quinoline derivatives.

A prominent example is the three-component coupling of anilines, aldehydes, and terminal alkynes (A³-coupling), which can be catalyzed by various transition metals, including copper and iron. chemrevlett.com This reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes cyclization to form the quinoline ring. chemrevlett.com To synthesize this compound, a 3,5-dibromoaniline could be reacted with an aldehyde and an alkyne designed to introduce the 3-amino group or a precursor.

Another strategy involves a ytterbium-catalyzed Groebke–Blackburn–Bienz (GBB) reaction followed by an intramolecular Diels-Alder (IMDA) reaction to construct fused isoquinolinone systems. beilstein-journals.org While not a direct synthesis of a simple quinoline, this demonstrates the power of MCR-initiated cascades to build complex heterocyclic systems. The synthesis of 2,3-disubstituted quinolines has also been achieved via a ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and amines. rsc.org

Table 4: Multicomponent Reactions for Quinoline and Related Heterocycle Synthesis

Reaction Name/Type Catalysts Components Product Type Ref.
A³-Coupling/Cyclization FeX₃, Cu(OTf)₂ Anilines, Aldehydes, Terminal Alkynes 2,4-Disubstituted Quinolines chemrevlett.com
Friedländer Synthesis YCl₃, In(OTf)₃ Aniline, Aldehydes, Acetylene derivatives 2,3-Disubstituted Quinolines acs.org
GBB/IMDA Cascade Yb(OTf)₃ Aminopyridines, Aldehydes, Isocyanides Imidazopyridine-fused Isoquinolinones beilstein-journals.org

In line with the growing emphasis on sustainable chemistry, several metal-free and environmentally friendly methods for quinoline synthesis have been developed. ijpsjournal.comacs.org These approaches often utilize non-toxic catalysts, safer solvents like water or ethanol (B145695), or energy-efficient techniques such as microwave irradiation. ijpsjournal.comthieme-connect.com

The Friedländer annulation, a classic quinoline synthesis, has been adapted to greener conditions. For example, using a reusable solid acid catalyst like Nafion NR50 in ethanol under microwave irradiation provides an efficient and eco-friendly route to polysubstituted quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. mdpi.comthieme-connect.com

Metal-free C-H transformation strategies have also been reported. A notable example is a molecular sieve-mediated [2+2+1] cyclization involving an N-(o-alkenylaryl) imine and an aryldiazonium salt. mdpi.com Furthermore, the use of CH₃SO₃H as an additive allows for the synthesis of quinolines from anilines, acetophenones, and DMSO under air, avoiding transition metal catalysts. mdpi.com The reduction of nitro compounds to amines, a key step in many synthetic sequences, can also be achieved under metal-free conditions using trichlorosilane, which can be performed in continuous-flow systems for improved safety and efficiency. beilstein-journals.org

Table 5: Environmentally Conscious and Metal-Free Quinoline Syntheses

Method Catalyst/Medium Substrates Key Features Ref.
Friedländer Synthesis Nafion NR50 / Ethanol / Microwave 2-Aminoaryl ketones, α-Methylene carbonyls Reusable catalyst, green solvent, energy efficient mdpi.comthieme-connect.com
[2+2+1] Cyclization Molecular Sieves N-(o-alkenylaryl) imine, Aryldiazonium salt Metal-free C-H transformation mdpi.com
Condensation/Cyclization CH₃SO₃H / Air Anilines, Acetophenones, DMSO Metal-free, uses air as oxidant mdpi.com
Nitro Reduction Trichlorosilane Aromatic/Aliphatic Nitro Compounds Metal-free, mild conditions, applicable to flow chemistry beilstein-journals.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to shorter reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. The application of microwave irradiation in the synthesis of heterocyclic compounds, including quinoline derivatives, has been an area of active research. This is due to the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.

However, a review of the current scientific literature indicates that specific microwave-assisted synthetic routes for the direct preparation of This compound have not been extensively reported. Research has focused more on the microwave-assisted synthesis of other substituted quinolines. For instance, studies have demonstrated the use of microwave irradiation for the synthesis of various quinoline derivatives, highlighting the general advantages of this technology in accelerating reactions such as the Friedländer synthesis or cross-coupling reactions. nih.gov

While direct microwave-assisted methods for the synthesis of This compound are not detailed in published research, related microwave-assisted reactions on the quinoline core are documented. For example, microwave heating has been successfully employed in the amination of haloquinolines and the bromination of quinoline precursors, suggesting the potential applicability of this technology for the synthesis of the target compound. The general principles of microwave-assisted organic synthesis (MAOS) involve the use of a suitable solvent that absorbs microwave radiation, leading to a rapid increase in temperature and pressure, which can significantly accelerate the rate of chemical reactions.

Given the absence of specific literature, a hypothetical microwave-assisted approach for the synthesis of This compound could be extrapolated from conventional methods. Such a route might involve the microwave-assisted bromination of 3-aminoquinoline or the amination of a suitable tribromoquinoline precursor. However, without experimental data, the reaction conditions, yields, and feasibility of such routes remain speculative.

Reactivity of Bromine Substituents

The carbon-bromine bonds at positions 5 and 7 of the quinoline ring are primary sites for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The bromine atoms on the 5,7-dibromoquinoline core are amenable to palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar dibromoquinolines. For instance, 5,7-dibromoquinoline has been subjected to Suzuki couplings. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of the amino group at the C3 position is generally tolerated under these conditions, although it may influence catalyst and base selection. nih.gov It is noted that achieving high regioselectivity in the Suzuki coupling of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. researchgate.net

ReactantCoupling PartnerCatalystBaseSolventProductYieldReference
5,7-DibromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5,7-DiphenylquinolineHighInferred from researchgate.net
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2,5-Diaryl-3-hexylthiopheneGood nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkyne structures. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. wikipedia.org The reaction conditions are typically mild and tolerate a wide variety of functional groups, including amines. researchgate.net Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have shown that the reaction is regioselective, with the more reactive halide (iodide over bromide) reacting preferentially. libretexts.org For dihaloquinolines with identical halogens, substitution tends to occur at the more electrophilic position. libretexts.org This suggests that in this compound, selective mono-alkynylation could potentially be achieved.

ReactantCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference
Aryl/Vinyl HalideTerminal AlkynePd(0) complex, Cu(I) saltAmine (e.g., Et₃N, Diisopropylamine)THF or DMFAryl/Vinyl Alkyne wikipedia.orgorganic-chemistry.org
6-Amino-5-bromoquinolin-2(1H)-oneVarious AcetylenesPdCl₂(PPh₃)₂, CuIEt₃NDMF6-Amino-5-alkynylquinolin-2(1H)-one researchgate.net
2,4-DibromoquinolineTerminal AlkynePdCl₂(PPh₃)₂, CuIDiisopropylamineDioxane2-Alkynyl-4-bromoquinoline researchgate.net

Beyond their use in cross-coupling reactions, the bromine substituents can be converted into organometallic intermediates, which can then react with various electrophiles.

Organopalladium Intermediates: As a key step in the catalytic cycles of reactions like Suzuki-Miyaura and Sonogashira, an organopalladium intermediate is formed via oxidative addition of the C-Br bond to the palladium(0) catalyst. libretexts.org This intermediate is central to the subsequent transmetalation and bond-forming steps.

Halogen-Metal Exchange: The bromine atoms can undergo halogen-metal exchange with strong bases like organolithium reagents (e.g., n-BuLi) or through the use of Grignard reagents like i-PrMgCl·LiCl to form organomagnesium (Grignard) or organolithium species. acs.org The presence of the acidic N-H protons on the amino group complicates this transformation, as the strong base would first deprotonate the amine. This typically necessitates protection of the amino group or the use of excess organometallic reagent. These newly formed organometallic reagents are potent nucleophiles that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Directed Magnesiation: Polyfunctional magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can be used for regioselective deprotonation (magnesiation) of aromatic and heterocyclic rings, often directed by existing functional groups. beilstein-journals.orgnih.gov While halogen-metal exchange is also a possibility, direct C-H magnesiation at a position activated by the nitrogen atom or the amino group could be a competing pathway. For instance, treatment of 3-bromoquinoline with TMPMgCl·LiCl results in deprotonation at the C2 position. acs.org

Reactions Involving the Amine Functionality

The primary amino group at the C3 position is a key site for nucleophilic reactions and can be transformed into a wide array of other functional groups.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with various electrophiles.

Acylation: The amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). Over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used to protect the amine functionality or to introduce groups that can alter the molecule's biological or physical properties.

The primary aromatic amine functionality at C3 can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). Studies on 3-aminoquinoline have shown that it forms a relatively stable diazonium salt upon diazotization. tpu.ruthieme-connect.com

This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles, allowing the introduction of a wide range of functional groups in its place, often through Sandmeyer or related reactions. This provides a powerful synthetic route to 3-substituted-5,7-dibromoquinolines that may not be accessible through other means.

ReagentResulting Functional GroupReaction Name/TypeReference
KIIodo (-I)Sandmeyer-type tpu.ru
H₂O, ΔHydroxyl (-OH)Hydrolysis orgsyn.org
CuCl/HClChloro (-Cl)SandmeyerGeneral Knowledge
CuBr/HBrBromo (-Br)SandmeyerGeneral Knowledge
CuCN/KCNCyano (-CN)SandmeyerGeneral Knowledge
HBF₄, ΔFluoro (-F)SchiemannGeneral Knowledge
H₃PO₂Hydrogen (-H)DediazoniationGeneral Knowledge

Exploration of Modifications on the Quinoline Ring System

Further functionalization of the this compound scaffold can be achieved via electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the quinoline ring.

The quinoline system consists of two fused rings: a benzene ring and a pyridine ring. In general, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at C3 dramatically alters this reactivity profile.

The -NH₂ group is a powerful activating group and is ortho-, para-directing. In the context of the 3-aminoquinoline system, it strongly activates the C2 and C4 positions for electrophilic attack. The bromine atoms at C5 and C7 are deactivating groups but are also ortho-, para-directing.

Considering these effects:

Activation: The pyridine ring is strongly activated by the C3-amino group, making it the more likely site for further substitution compared to the dibrominated benzene ring.

Regioselectivity: The primary sites for electrophilic attack would be the C2 and C4 positions, which are ortho and para to the amino group, respectively. Given that the C4 position is sterically less hindered, it is often a favored site of substitution in 3-aminoquinoline systems. Subsequent reactions would depend on the specific electrophile and reaction conditions used.

Chemical Reactivity and Derivatization of 5,7 Dibromoquinolin 3 Amine

The reactivity of the 5,7-dibromoquinolin-3-amine scaffold is governed by the intricate interplay of the electron-donating amino group and the electron-withdrawing bromo substituents on the quinoline (B57606) core. The quinoline system itself consists of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. This inherent electronic dichotomy, further modulated by the substituents, dictates the pathway of subsequent chemical transformations.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,7-Dibromoquinolin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In the ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

For this compound, the following proton signals would be anticipated:

H-2 and H-4: These protons are on the pyridine (B92270) ring and are expected to be the most deshielded, appearing as distinct signals. Their chemical shifts would be influenced by the electron-donating amino group at C-3.

H-6 and H-8: These protons are on the benzene (B151609) ring. The presence of bromine atoms at positions 5 and 7 will significantly influence their chemical shifts, likely causing a downfield shift compared to unsubstituted quinoline. The proton at H-6 would likely appear as a singlet or a narrow doublet, and the proton at H-8 would also be a distinct signal in the aromatic region.

NH₂ Protons: The protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound Derivatives

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.5 - 9.0d or dd~2-3 (J_H2-H4), ~8-9 (J_H2-H3 if present)
H-47.8 - 8.5d or dd~2-3 (J_H4-H2), ~8-9 (J_H4-H3 if present)
H-67.5 - 8.0s or d~2 (J_H6-H8)
H-87.8 - 8.2s or d~2 (J_H8-H6)
NH₂Variablebr s-

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts are as follows:

Quaternary Carbons (C-3, C-5, C-7, C-4a, C-8a): The carbons bearing the amino group (C-3) and the bromine atoms (C-5, C-7) will have their chemical shifts significantly affected. The carbons at the ring junctions (C-4a, C-8a) will also appear as quaternary signals.

CH Carbons (C-2, C-4, C-6, C-8): These carbons will show signals in the aromatic region, with their specific shifts influenced by the neighboring substituents.

For comparison, the ¹³C NMR spectrum of 5,7-dibromo-8-hydroxyquinoline shows signals in the range of δ 104 to 150 ppm. Similar shifts would be expected for this compound, with the C-3 signal being shifted due to the amino group.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C-2145 - 155
C-3130 - 140
C-4115 - 125
C-4a140 - 150
C-5110 - 120
C-6130 - 140
C-7115 - 125
C-8125 - 135
C-8a145 - 155

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity between H-2 and H-4 (a four-bond coupling, which can sometimes be observed in aromatic systems) and potentially between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for C-2, C-4, C-6, and C-8 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For example, the C-5 and C-7 signals can be assigned based on their correlations with H-6 and H-8. The carbons of the quinoline core (C-4a, C-8a) can be assigned through their multiple-bond correlations to various protons in the ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₉H₆Br₂N₂) can be calculated, and comparison with the experimentally determined mass from HRMS would confirm the molecular formula. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.

Interpretation of Fragmentation Pathways

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways would involve:

Loss of a bromine atom: This would result in a significant fragment ion.

Loss of HCN or NH₂: Fragmentation of the pyridine ring containing the amino group is a common pathway for quinolines.

Retro-Diels-Alder reaction: This can lead to the cleavage of the heterocyclic ring.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be further confirmed. While specific fragmentation data for this compound is not available, studies on related bromoquinolines can provide insights into the expected fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

While specific experimental IR spectral data for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a primary aromatic amine, a substituted quinoline ring, and carbon-bromine bonds.

As a primary amine (R-NH₂), the molecule is expected to exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic quinoline core would produce several bands. C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected to cause a series of sharp absorptions in the 1650-1400 cm⁻¹ region. The C-N stretching vibration for an aromatic amine generally gives a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The presence of bromine substituents (C-Br bonds) would likely result in stretching vibrations in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.

A hypothetical table of expected IR absorptions is provided below for illustrative purposes.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine
> 3000C-H StretchAromatic (Quinoline)
1650 - 1580N-H Bend (Scissoring)Primary Amine
1650 - 1400C=C and C=N StretchAromatic (Quinoline)
1335 - 1250C-N StretchAromatic Amine
< 700C-Br StretchBromo-substituent

This table is based on general spectroscopic principles and is not derived from experimental data for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available. This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive data on its molecular architecture, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the molecular connectivity.

Intermolecular Interactions: Identifying and quantifying non-covalent forces such as hydrogen bonding (e.g., between the amine group of one molecule and the quinoline nitrogen of another) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Without experimental data from an X-ray crystallographic study, it is not possible to provide these structural details or to compile the requested data table for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of many-electron systems. scispace.com It has proven to be a reliable method for predicting molecular geometries, vibrational frequencies, and a host of other properties for quinoline (B57606) derivatives. researchgate.net For 5,7-Dibromoquinolin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a fundamental understanding of its behavior. nih.gov

The electronic structure dictates the fundamental chemical and physical properties of a molecule. DFT calculations can elucidate the distribution of electron density within this compound. The presence of two electron-withdrawing bromine atoms at positions 5 and 7, and an electron-donating amine group at position 3, creates a complex electronic environment. The bromine atoms pull electron density away from the carbocyclic ring through a strong inductive effect, while the amine group donates electron density to the heterocyclic ring via resonance.

Methods such as Natural Bond Orbital (NBO) analysis are used to quantify this charge distribution by calculating the partial atomic charges on each atom. This analysis reveals the specific electronic effects of the substituents. The nitrogen atom of the amine group is expected to have a significant negative charge, while the attached hydrogen atoms and the adjacent C3 carbon would be more positive. Conversely, the bromine atoms would also carry a negative charge due to their high electronegativity.

Table 1: Illustrative Natural Bond Orbital (NBO) Charges for Key Atoms in this compound (Note: These are representative values based on theoretical principles; actual values would be derived from specific DFT calculations.)

AtomPredicted NBO Charge (a.u.)Rationale
N (Quinoline Ring)-0.55High electronegativity, aromatic ring environment
N (Amine Group)-0.85High electronegativity and lone pair donation
C3 (Amine-bearing)+0.20Attached to electronegative amine group
Br5-0.05Electronegative, inductive withdrawal
Br7-0.06Electronegative, inductive withdrawal

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the heterocyclic ring, making these the most probable sites for electrophilic reactions. The LUMO is likely distributed over the quinoline ring system, influenced by the electron-withdrawing bromine atoms. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which are prone to electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Orbital Energies and Reactivity Indicators (Note: Illustrative values.)

ParameterPredicted Value (eV)Chemical Significance
EHOMO-5.80Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.25Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.55Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility involves the rotation of the amine (-NH₂) group around the C3-N bond.

A Potential Energy Surface (PES) scan can be performed using DFT to determine the most stable conformation. nih.gov This involves systematically rotating the dihedral angle of the amine group and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the global minimum energy conformation (the most stable structure) as well as any local minima and the energy barriers to rotation. It is expected that the most stable conformer would be one that maximizes stabilizing interactions (like resonance with the ring) and minimizes steric hindrance.

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is crucial for its properties in condensed phases. Molecular modeling can be used to study these non-covalent interactions. The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The quinoline nitrogen can also act as a hydrogen bond acceptor.

Furthermore, the bromine atoms can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and decompose the interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). nih.gov This provides a detailed picture of the forces governing molecular recognition and self-assembly.

Table 3: Potential Intermolecular Interactions for this compound

Interaction TypeDonor/Acceptor SitesDominant Force Component (Predicted)
Hydrogen BondingN-H (donor) with N (acceptor) or Br (acceptor)Electrostatics
Halogen BondingC-Br (donor) with N (acceptor)Electrostatics & Dispersion
π-π StackingQuinoline ring with another quinoline ringDispersion

Theoretical Analysis of Reaction Mechanisms and Pathways

DFT is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete reaction energy profile can be constructed. A transition state is a first-order saddle point on the potential energy surface, and locating it is key to understanding the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For this compound, theoretical analysis could be applied to study reactions such as electrophilic aromatic substitution on the quinoline ring or reactions involving the amine group. For instance, the mechanism of N-alkylation could be modeled to understand the stepwise process, identifying the transition state for the nucleophilic attack of the amine nitrogen on an alkyl halide.

Quantum Chemical Descriptors for Reactivity Correlation

From the energies of the frontier orbitals (HOMO and LUMO), several global quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rasayanjournal.co.in These descriptors, rooted in conceptual DFT, provide a quantitative framework for comparing the reactivity of different molecules. mdpi.comhakon-art.com

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Potential (μ) : The escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for creating structure-activity relationships, allowing for the systematic prediction of how modifications to the molecular structure will affect its chemical reactivity.

Table 4: Key Quantum Chemical Descriptors and Their Formulas

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency; directs charge flow.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud. nih.gov
Global Softness (S)1 / (2η)Reciprocal of hardness; high softness implies high reactivity.
Electronegativity (χ)The power of an atom/molecule to attract electrons.
Electrophilicity Index (ω)μ² / (2η)A measure of the stabilization in energy after accepting additional electronic charge. hakon-art.com

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Core Synthetic Intermediate for Complex Molecules

5,7-Dibromoquinolin-3-amine is a versatile precursor for creating more complex molecular architectures, primarily through reactions that target its bromine and amine functionalities. The bromine atoms at the C5 and C7 positions are excellent leaving groups in palladium-catalyzed cross-coupling reactions, while the amino group at C3 can undergo various condensation and amination reactions.

One of the most powerful tools for modifying this scaffold is the Suzuki-Miyaura cross-coupling reaction. xisdxjxsu.asia This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the dibromoquinoline with a variety of organoboron compounds. xisdxjxsu.asia For instance, reacting 5,7-dibromoquinolines with arylboronic acids can introduce new aryl groups at the C5 and C7 positions, leading to polysubstituted quinolines. nih.govnih.govmdpi.com These reactions can sometimes be regioselective, allowing for the stepwise introduction of different substituents. nih.gov The resulting polyarylquinolines are of significant interest due to their potential as fluorescent chromophores. nih.gov

The table below illustrates the types of derivatives that can be synthesized from a dibromoquinoline core using palladium-catalyzed cross-coupling reactions.

Coupling PartnerCatalyst/ConditionsProduct TypePotential Application
Arylboronic AcidPdCl₂(PPh₃)₂ / K₂CO₃5,7-Diarylquinolin-3-amineFluorescent Materials nih.govnih.gov
Vinylboronic AcidPd(PPh₃)₄ / Base5,7-Divinylquinolin-3-amineOptoelectronic Devices
Terminal AlkynePd(PPh₃)₂Cl₂ / CuI (Sonogashira Coupling)5,7-Dialkynylquinolin-3-amineConjugated Polymers researchgate.netajouronline.comafribary.com
AminesPd₂(dba)₃ / Xantphos (Buchwald-Hartwig Amination)Diamino-substituted quinolinesMedicinal Chemistry chim.itresearchgate.net

This table represents potential synthetic transformations based on known reactivity of the dibromoquinoline scaffold.

Furthermore, the amino group at the C3 position provides another handle for synthetic elaboration. It can react with aldehydes and ketones to form Schiff bases, which can be further modified or used as ligands themselves. researchgate.netbendola.com It can also undergo acylation or sulfonylation to produce a diverse library of amide and sulfonamide derivatives, a common strategy in drug discovery to fine-tune the biological activity of a lead compound. researchgate.net The combination of cross-coupling at the bromine-bearing positions and derivatization of the amino group allows for the creation of a vast array of complex molecules from a single, readily accessible intermediate.

Development as a Ligand in Coordination Chemistry

The quinoline (B57606) nucleus, particularly when functionalized with donor atoms like nitrogen and oxygen, is an excellent scaffold for designing ligands for coordination chemistry. bendola.com The nitrogen atom within the quinoline ring and the exocyclic amino group of this compound can act as Lewis basic sites, allowing the molecule to coordinate with metal ions. nih.gov While the coordination chemistry of the closely related 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives is well-established, the potential of 3-aminoquinolines as ligands is also significant.

These ligands can form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and palladium(II). researchgate.netbendola.comnih.gov The resulting metal complexes often exhibit unique geometric and electronic properties that are different from the free ligand. For example, Schiff base ligands derived from aminoquinolines can form octahedral or square-planar complexes with metal ions. researchgate.netsapub.org The bromine substituents on the this compound ligand can also influence the properties of the final complex through steric and electronic effects, and potentially participate in halogen bonding.

The formation of these coordination compounds can lead to enhanced biological activity compared to the free ligand. For instance, metal complexes of quinoline derivatives have shown promise as antibacterial and anticancer agents. nih.gov The specific geometry and stability of these complexes are crucial for their interaction with biological targets.

Exploration in Functional Materials Research (e.g., Optoelectronic Materials, Catalysts)

The inherent photophysical properties of the quinoline ring system make its derivatives, including this compound, attractive candidates for functional materials research. nih.gov Quinolines are electron-deficient heterocyclic systems that can act as acceptor-donor moieties, which is a key feature for designing materials with interesting optical and electronic properties. mdpi.com

Optoelectronic Materials: Many quinoline derivatives are fluorescent, and their emission properties can be tuned by introducing different substituents onto the quinoline core. rsc.org The synthesis of polyarylquinolines via Suzuki coupling on the dibromo-scaffold is a common strategy to create compounds with enhanced fluorescence quantum yields and shifted emission wavelengths. nih.govnih.gov These materials have potential applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net For example, the aluminum complex of 8-hydroxyquinoline (Alq3) is a well-known material used in OLEDs, and research into other quinoline derivatives aims to find alternatives with improved performance. researchgate.net The presence of heavy bromine atoms in this compound can also promote phosphorescence, a property that is being explored for specialized luminescent materials. mdpi.com

Catalysts: The development of catalysts based on quinoline-metal complexes is an active area of research. The stable coordination of metal ions to quinoline-based ligands can create active sites for various catalytic transformations. While direct catalytic applications of this compound complexes are not yet widely reported, the general principle is well-established for other quinoline derivatives. These complexes can be used in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to tune the electronic and steric properties of the ligand by modifying the substituents offers a way to optimize the performance of the catalyst.

Scaffold Design for Chemical Probes

Fluorescent small molecules are indispensable tools in chemical biology for imaging and sensing. nih.gov The quinoline scaffold is an attractive core for the design of such chemical probes due to its inherent fluorescence and the ability of the ring nitrogen to interact with target molecules, leading to changes in the fluorescent signal. nih.govacs.org

This compound provides a modular platform for developing novel fluorescent probes. nih.govresearchgate.net The three key positions—C3, C5, and C7—can be independently functionalized to optimize the probe's properties:

The C3-amino group can be used to attach a recognition moiety that specifically binds to a biological target (e.g., an enzyme, receptor, or metal ion). arabjchem.org

The C5 and C7 positions , after modification through cross-coupling reactions, can be used to tune the photophysical properties (absorption and emission wavelengths, quantum yield) of the fluorophore. acs.org

This modular design allows for the rational development of probes for specific applications. nih.govacs.org For example, quinoline-based probes have been successfully designed for the detection of metal ions like Zn²⁺ in living cells and plants. arabjchem.org Others have been developed to sense pH changes or to selectively stain specific cellular organelles like lipid droplets. rsc.orgresearchgate.net The antiproliferative activity of some 5,7-dibromoquinoline (B1595614) derivatives against cancer cell lines further highlights their potential as scaffolds for developing targeted anticancer agents or probes to study cancer biology. nih.govneuroquantology.comresearchgate.netuni-halle.denih.gov

Q & A

Q. How can researchers reconcile open-data sharing with privacy concerns in studies involving novel amines?

  • Methodological Answer : Follow de-identification protocols (e.g., removing proprietary synthesis routes) while depositing structural and spectral data in public repositories like PubChem. Consult institutional data protection offices to ensure compliance with GDPR or similar regulations .

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